![molecular formula C17H20FNO2 B2989472 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanol CAS No. 477320-10-8](/img/structure/B2989472.png)
3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanol
Overview
Description
The compound “2-(4-ethoxyanilino)-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide” is somewhat similar . It’s important to note that the structure and properties of a compound can greatly vary with even a small change in the molecular structure.
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties . Without specific information on “3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanol”, it’s difficult to provide an accurate analysis.Chemical Reactions Analysis
The chemical reactions a compound can undergo are determined by its molecular structure . Again, without specific information, it’s challenging to provide an accurate analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity . These properties are determined by the compound’s molecular structure.Scientific Research Applications
Molecular Imaging and Diagnostics
Compounds similar to 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanol have been explored for their potential use in molecular imaging, particularly for cancer diagnostics. Fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation, are crucial in this area. They are used in optical imaging to permit real-time detection of cancerous cells using relatively inexpensive and portable equipment. Despite the usefulness of fluorophores in imaging, their toxicity profiles are carefully investigated to ensure safe administration to patients. The research on fluorophore toxicity highlights the importance of balancing fluorescent characteristics and safety for patient use (Alford et al., 2009).
Synthesis and Chemical Engineering
The compound's relevance extends to synthetic chemistry, where intermediates like 2-Fluoro-4-bromobiphenyl play a crucial role in the manufacture of pharmaceuticals such as flurbiprofen, a non-steroidal anti-inflammatory drug. The search for efficient, cost-effective synthesis methods is ongoing, aiming to reduce the use of expensive and hazardous materials while improving yield and purity. This area of research underscores the significance of developing practical synthesis approaches for high-value chemical intermediates (Qiu et al., 2009).
Environmental Impact and Safety
Studies on compounds structurally related to 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanol also focus on environmental safety, particularly the fate and toxicity of chemical substances released into the environment. For instance, research into surfactants and their degradation products, like nonylphenol ethoxylates, evaluates their environmental behavior, toxicity, and the risk they pose to aquatic ecosystems. This research is critical for assessing the prospective and retrospective environmental risks of widely used chemical substances, ensuring they do not adversely impact aquatic or sediment environments (Cowan-Ellsberry et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,17,19-20H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDICCDOPKTAMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(C2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323687 | |
Record name | 3-(4-ethoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666392 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanol | |
CAS RN |
477320-10-8 | |
Record name | 3-(4-ethoxyanilino)-1-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-ETHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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